molecular formula C20H14N2O5S B12888888 2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid CAS No. 13226-11-4

2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid

Cat. No.: B12888888
CAS No.: 13226-11-4
M. Wt: 394.4 g/mol
InChI Key: OYQDWWBFWUOBQY-UHFFFAOYSA-N
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Description

2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid is a complex organic compound that features a unique combination of isoquinoline, phenyl, sulfo, and pyrrole moieties. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the isoquinoline moiety, which can be achieved through methods such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction. The phenyl and sulfo groups can be introduced through electrophilic aromatic substitution reactions, while the pyrrole ring can be synthesized via the Paal-Knorr synthesis.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate certain steps in the synthesis, and purification techniques like recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfo group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Isoquinolin-1-yl)benzoic acid: Shares the isoquinoline moiety but lacks the sulfo and pyrrole groups.

    5-Phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid: Contains the phenyl, sulfo, and pyrrole groups but lacks the isoquinoline moiety.

Uniqueness

2-(Isoquinolin-1-yl)-5-phenyl-4-sulfo-1h-pyrrole-3-carboxylic acid is unique due to its combination of isoquinoline, phenyl, sulfo, and pyrrole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

13226-11-4

Molecular Formula

C20H14N2O5S

Molecular Weight

394.4 g/mol

IUPAC Name

2-isoquinolin-1-yl-5-phenyl-4-sulfo-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C20H14N2O5S/c23-20(24)15-18(17-14-9-5-4-6-12(14)10-11-21-17)22-16(19(15)28(25,26)27)13-7-2-1-3-8-13/h1-11,22H,(H,23,24)(H,25,26,27)

InChI Key

OYQDWWBFWUOBQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(N2)C3=NC=CC4=CC=CC=C43)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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